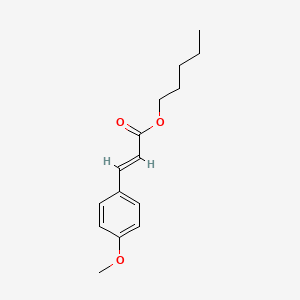
Amyl-p-methoxycinnamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amyl-p-methoxycinnamate, also known as this compound, is a useful research compound. Its molecular formula is C15H20O3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sunscreen Formulations
UV Absorption and Efficacy
Amyl-p-methoxycinnamate is widely used in sunscreen products due to its ability to absorb UV-B radiation effectively. It is particularly valued for its low water solubility, which contributes to the formulation of "waterproof" sunscreens. Research indicates that this compound can provide significant protection against erythemogenic solar radiation, making it a popular choice among formulators .
Table 1: Efficacy of this compound in Sunscreens
Cosmetic Applications
Beyond sunscreens, this compound is incorporated into various cosmetic products for its photoprotective properties. It contributes to the stability and longevity of formulations by preventing UV-induced degradation of other ingredients.
Skin Conditioning and Anti-Aging
Recent studies have explored the potential of cinnamic acid derivatives, including this compound, as skin conditioning agents. They may also possess antioxidant properties that could aid in anti-aging formulations .
Allergic Reactions and Safety Assessments
Despite its benefits, this compound has been associated with allergic reactions, particularly photoaggravated allergic contact dermatitis. A case study reported a patient who developed dermatitis upon exposure to a sunscreen containing this compound. Patch testing confirmed the allergen's role, highlighting the need for caution in sensitive individuals .
Table 2: Reported Allergic Reactions
Regulatory Status
This compound is approved for use in cosmetic products in Europe and Asia but has not received approval from regulatory bodies in the United States. This discrepancy may be attributed to varying safety assessments and concerns regarding potential allergens within formulations containing this compound .
Future Directions in Research
Ongoing research aims to better understand the safety profile and efficacy of this compound, particularly concerning its long-term effects on skin health and potential interactions with other cosmetic ingredients. Investigations into natural alternatives and modifications of the compound may also pave the way for safer formulations.
Propiedades
Número CAS |
150171-33-8 |
|---|---|
Fórmula molecular |
C15H20O3 |
Peso molecular |
0 |
Sinónimos |
Pentyl 4-methoxycinnamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















